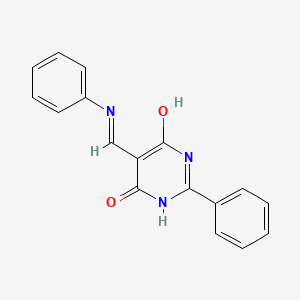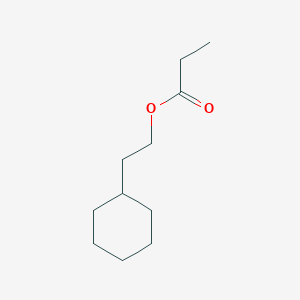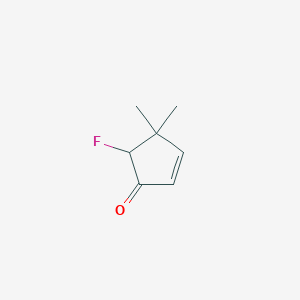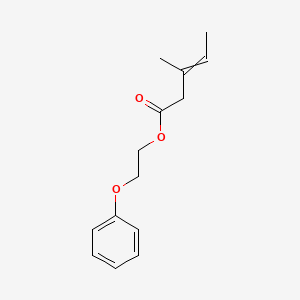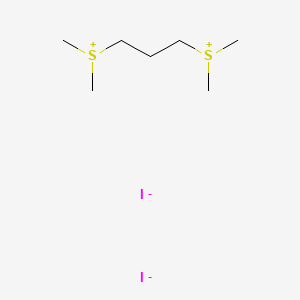
Sulfonium, trimethylenebis(dimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, trimethylenebis(dimethyl-, diiodide) is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . This compound) is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . The synthesis of sulfonium, trimethylenebis(dimethyl-, diiodide) follows a similar pathway, involving the reaction of a thioether with an alkyl halide under controlled conditions.
Industrial Production Methods
In industrial settings, sulfonium compounds are produced using large-scale alkylation processes. These processes involve the reaction of dialkylsulfides with alkyl halides or alkyl esters in the presence of a solvent. The reaction mixture is stirred and heated under nitrogen protection to ensure the completion of the reaction. The resultant product is then purified through biphasic extraction or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, trimethylenebis(dimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts. These products have significant applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Sulfonium, trimethylenebis(dimethyl-, diiodide) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sulfonium, trimethylenebis(dimethyl-, diiodide) involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonium ion can be deprotonated to form a sulfur ylide, which then participates in various chemical transformations. The molecular targets and pathways involved include carbonyl compounds, which react with the ylide to form epoxides or other cyclic structures .
Comparación Con Compuestos Similares
Sulfonium, trimethylenebis(dimethyl-, diiodide) can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds, used in the biosynthesis of various natural products.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as precursors for polymers and drug candidates.
The uniqueness of this compound) lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
59795-19-6 |
|---|---|
Fórmula molecular |
C7H18I2S2 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
3-dimethylsulfoniopropyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C7H18S2.2HI/c1-8(2)6-5-7-9(3)4;;/h5-7H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
IIQCPMDBDBCCKM-UHFFFAOYSA-L |
SMILES canónico |
C[S+](C)CCC[S+](C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

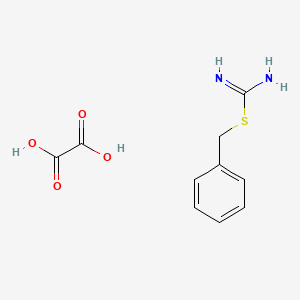

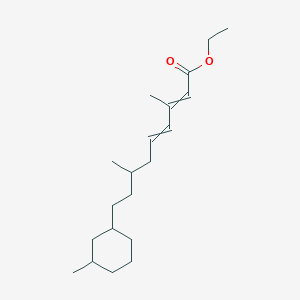
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
